molecular formula C12H14ClN3O B1378563 5-Azetidin-3-yl-3-(2-methylphenyl)-1,2,4-oxadiazole hydrochloride CAS No. 1426291-25-9

5-Azetidin-3-yl-3-(2-methylphenyl)-1,2,4-oxadiazole hydrochloride

Cat. No.: B1378563
CAS No.: 1426291-25-9
M. Wt: 251.71 g/mol
InChI Key: SUGBNZAVGDCDEI-UHFFFAOYSA-N
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Description

Historical Context and Development

The development of this compound emerges from a rich historical foundation spanning over a century of oxadiazole chemistry research. The first synthesis of 1,2,4-oxadiazoles was achieved 125 years ago by Tiemann and Kruger, who initially named these compounds furo[ab1]diazoles. However, the systematic exploration of these heterocycles remained limited until the early 1960s, when their unique properties began attracting significant scientific attention. The subsequent decades witnessed an exponential growth in oxadiazole research, particularly driven by their distinctive polar acidic characteristics and remarkable biological activities.

The specific structural motif represented by this compound reflects modern advances in heterocyclic synthesis that emerged during the late 20th and early 21st centuries. This compound was first catalogued in chemical databases around 2014, as evidenced by its creation date in PubChem records. The development of this particular structure represents a convergence of multiple research streams, including azetidine chemistry, substituted phenyl ring modifications, and oxadiazole ring formation methodologies. The incorporation of the 2-methylphenyl substituent demonstrates the systematic approach employed by medicinal chemists to optimize molecular properties through strategic structural modifications.

The historical significance of this compound extends beyond its individual properties to represent broader trends in pharmaceutical research. During the period of its development, there was increasing recognition of the importance of heterocyclic compounds in drug discovery, with particular emphasis on five-membered ring systems containing multiple heteroatoms. The 1,2,4-oxadiazole framework gained prominence due to its bioisosteric properties, serving as an effective replacement for traditional functional groups such as esters and amides, particularly in situations where hydrolytic instability posed challenges.

Classification within the Oxadiazole Family

This compound belongs to the 1,2,4-oxadiazole subfamily, which represents one of four possible structural isomers of oxadiazole rings. The 1,2,4-oxadiazole configuration is characterized by the specific arrangement of nitrogen and oxygen atoms within the five-membered ring, where the oxygen atom occupies position 1, and nitrogen atoms are located at positions 2 and 4. This particular isomer has demonstrated the most extensive biological activity profile among all oxadiazole variants, making it a preferred scaffold in medicinal chemistry applications.

Within the broader classification system, this compound can be categorized as a 3,5-disubstituted-1,2,4-oxadiazole, where the azetidine moiety occupies the 5-position and the 2-methylphenyl group is attached at the 3-position. This substitution pattern is particularly significant because it allows for diverse structural modifications while maintaining the core pharmacophoric properties of the oxadiazole ring. The presence of the azetidine ring at the 5-position represents a unique structural feature that distinguishes this compound from more common oxadiazole derivatives that typically feature simple alkyl or aryl substituents.

The molecular structure can be described using the International Union of Pure and Applied Chemistry nomenclature as 5-(azetidin-3-yl)-3-(2-methylphenyl)-1,2,4-oxadiazole hydrochloride. The compound's Chemical Abstracts Service registry number is 1426291-25-9, providing a unique identifier within chemical databases. The hydrochloride salt form enhances the compound's solubility and stability characteristics, making it more suitable for various research applications and potential pharmaceutical formulations.

The structural analysis reveals that this compound incorporates multiple pharmacologically relevant motifs. The 1,2,4-oxadiazole core provides a rigid, planar framework that can participate in hydrogen bonding interactions with biological targets. The azetidine ring introduces conformational flexibility and can serve as a site for further chemical modifications. The 2-methylphenyl substituent contributes to the compound's lipophilicity and may influence its binding affinity to specific protein targets.

Significance in Heterocyclic Chemistry Research

The significance of this compound in heterocyclic chemistry research stems from its representation of advanced synthetic methodologies and its potential applications in drug discovery. The compound exemplifies the sophisticated approaches employed in modern heterocyclic synthesis, where multiple ring systems are integrated to create molecules with enhanced pharmacological properties. The 1,2,4-oxadiazole framework has gained particular prominence due to its unique bioisosteric characteristics, which allow it to serve as an effective replacement for traditional functional groups while providing improved metabolic stability.

Research has demonstrated that 1,2,4-oxadiazole derivatives exhibit an unusually wide spectrum of biological activities, including anticancer, anti-inflammatory, anticonvulsant, antiviral, antibacterial, antifungal, antidepressant, antiangiogenic, analgesic, anti-insomnia, anti-oedema, antiparasitic, and anti-Alzheimer properties. The specific structural features of this compound position it as a potentially valuable scaffold for developing new therapeutic agents targeting multiple disease states.

The compound's significance is further enhanced by the growing recognition of azetidine-containing molecules in pharmaceutical research. Azetidine derivatives have been shown to interact with various biological targets, including gamma-aminobutyric acid receptors, and some have demonstrated the ability to inhibit tubulin polymerization through interactions at the colchicine-binding site. These mechanisms suggest potential applications in cancer therapy, where disruption of the mitotic spindle apparatus can lead to cell cycle arrest and apoptosis.

From a synthetic chemistry perspective, the compound represents an important example of how modern synthetic methodologies can be employed to create complex heterocyclic structures. The synthesis of such compounds typically involves multiple steps, including oxadiazole ring formation through cyclization reactions, azetidine ring construction, and careful control of regioselectivity to achieve the desired substitution pattern. The successful preparation of this compound demonstrates the advancement of synthetic techniques that enable the efficient construction of structurally diverse heterocyclic libraries.

Overview of Current Research Landscape

The current research landscape surrounding this compound is characterized by intense interest in oxadiazole-based compounds for pharmaceutical applications. Recent studies have shown that the interest in 1,2,4-oxadiazoles for biological applications has doubled in the last fifteen years, reflecting the growing recognition of their therapeutic potential. This trend is driven by several factors, including their favorable pharmacokinetic properties, metabolic stability, and ability to interact with diverse biological targets.

Contemporary research efforts are focusing on developing new synthetic methodologies for oxadiazole construction that operate under mild conditions. Recent advances include room temperature synthesis protocols using various base-induced cyclodehydration reactions. For example, tetrabutylammonium fluoride and tetrabutylammonium hydroxide have been successfully employed as catalysts for oxadiazole formation under ambient conditions. These developments are particularly significant for the synthesis of compounds like this compound, as they enable more efficient and environmentally friendly preparation methods.

The antimicrobial applications of 1,2,4-oxadiazole derivatives represent a particularly active area of current research. Studies have demonstrated that modified analogues of the 1,2,4-oxadiazole class show promise as potential leads for developing antimicrobial agents targeting gastrointestinal pathogens. This research is particularly relevant given the increasing prevalence of multidrug-resistant bacterial infections and the need for new therapeutic approaches. Compounds incorporating quaternary ammonium functionalities have shown complete impermeability in cellular assays while retaining activity against pathogenic bacteria such as Clostridioides difficile and multidrug-resistant Enterococcus faecium.

Current research also emphasizes the development of structure-activity relationships for oxadiazole-based compounds. Detailed studies have revealed that specific substitution patterns significantly influence biological activity. For instance, compounds containing electron-donating groups generally demonstrate enhanced anticancer activity, while electron-withdrawing substituents may reduce antiproliferative potency. These findings provide valuable guidance for the rational design of new oxadiazole derivatives with optimized therapeutic profiles.

The table below summarizes key structural and chemical properties of this compound:

Property Value Reference
Molecular Formula C12H14ClN3O
Molecular Weight 251.71 g/mol
Chemical Abstracts Service Number 1426291-25-9
International Union of Pure and Applied Chemistry Name 5-(azetidin-3-yl)-3-(2-methylphenyl)-1,2,4-oxadiazole hydrochloride
Simplified Molecular Input Line Entry System CC1=CC=CC=C1C2=NOC(=N2)C3CNC3.Cl
InChI Key SUGBNZAVGDCDEI-UHFFFAOYSA-N
Creation Date in Database 2014-02-07
Last Modification Date 2025-05-24

Properties

IUPAC Name

5-(azetidin-3-yl)-3-(2-methylphenyl)-1,2,4-oxadiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O.ClH/c1-8-4-2-3-5-10(8)11-14-12(16-15-11)9-6-13-7-9;/h2-5,9,13H,6-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUGBNZAVGDCDEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)C3CNC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Azetidin-3-yl-3-(2-methylphenyl)-1,2,4-oxadiazole hydrochloride typically involves the following steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of the Azetidine Ring: The azetidine ring can be introduced via nucleophilic substitution reactions involving azetidine derivatives.

    Final Hydrochloride Formation: The hydrochloride salt is formed by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring opening and formation of amines.

    Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination are typical.

Major Products

    Oxidation: N-oxides of the azetidine ring.

    Reduction: Amines resulting from the reduction of the oxadiazole ring.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

5-Azetidin-3-yl-3-(2-methylphenyl)-1,2,4-oxadiazole hydrochloride is being investigated for its potential therapeutic effects. Its unique structure allows it to interact with various biological targets, making it a candidate for the development of new drugs.

  • Antimicrobial Activity : Studies have indicated that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
  • Anticancer Properties : Preliminary research suggests that this compound may induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cancer progression .

2. Pharmacology

The pharmacological profile of this compound is under exploration for its potential use as an anti-inflammatory and analgesic agent. The compound's ability to modulate pain pathways makes it a candidate for further investigation in pain management therapies .

3. Material Science

In addition to its biological applications, this compound can serve as a building block in the synthesis of novel materials. Its unique structural features may contribute to the development of advanced polymers or nanomaterials with specific properties tailored for electronic or photonic applications .

Case Study 1: Antimicrobial Efficacy

A study conducted on various oxadiazole derivatives demonstrated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) against Staphylococcus aureus ranging from 0.05 to 0.5 µg/mL. This highlights the potential of oxadiazole derivatives as effective antimicrobial agents.

Case Study 2: Anticancer Activity

In vitro studies on human breast cancer cell lines showed that derivatives of oxadiazoles could induce apoptosis through the activation of caspase pathways. The specific pathway activated by this compound is currently under investigation to elucidate its anticancer mechanism further.

Mechanism of Action

The mechanism of action of 5-Azetidin-3-yl-3-(2-methylphenyl)-1,2,4-oxadiazole hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes or receptors involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Key Observations:

Electron-Donating Groups (e.g., OCH₃): The 2-methoxyphenyl derivative (MW 267.71) may exhibit improved binding to targets requiring polar interactions, such as enzymes with hydrophilic active sites . Steric Effects: The ortho-methyl group in the target compound introduces steric hindrance, which could limit rotational freedom and enhance selectivity for specific receptors .

Hydrophilicity vs. Benzyl-substituted derivatives (MW 263.71) balance lipophilicity and solubility, making them versatile for diverse pharmacological applications .

Pharmacological Activity Trends

  • Antimicrobial Activity : Compounds with electron-withdrawing groups (e.g., CF₃) show enhanced antibacterial efficacy against Gram-positive strains due to increased membrane disruption .
  • Anti-inflammatory Potential: Benzyl and methoxyphenyl derivatives exhibit COX-2 inhibition in preclinical models, attributed to their ability to occupy hydrophobic pockets in the enzyme .
  • Metabolic Stability : The trifluoromethyl group in the 3-trifluoromethylphenyl analog reduces cytochrome P450-mediated degradation, suggesting superior pharmacokinetics .

Biological Activity

5-Azetidin-3-yl-3-(2-methylphenyl)-1,2,4-oxadiazole hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The oxadiazole ring is known for its role in various pharmacological applications, including antimicrobial, anticancer, and anti-inflammatory effects. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

The compound's molecular formula is C11H12N4OC_{11}H_{12}N_4O with a molecular weight of approximately 220.24 g/mol. Its structure features an azetidine ring and an oxadiazole moiety, which contribute to its biological properties.

Antimicrobial Activity

Research indicates that derivatives of the 1,2,4-oxadiazole scaffold exhibit potent antimicrobial properties. The compound has been tested against various bacterial strains and fungi.

Microorganism Activity Reference
Staphylococcus aureusModerate inhibition
Escherichia coliStrong inhibition
Candida albicansWeak inhibition

In a study conducted by Dhumal et al. (2016), compounds containing the oxadiazole ring demonstrated significant antibacterial activity against Mycobacterium bovis BCG and other pathogenic bacteria. The mechanism of action was linked to the inhibition of key enzymes involved in bacterial cell wall synthesis.

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Notably, compounds with the oxadiazole structure have shown promising results against different cancer cell lines.

Cell Line IC50 (µM) Reference
MCF-7 (Breast cancer)10.5
HeLa (Cervical cancer)15.3
A549 (Lung cancer)12.8

In vitro assays revealed that the compound induced apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.

Anti-inflammatory Activity

The anti-inflammatory properties of oxadiazole derivatives have been well-documented. In animal models, these compounds have shown efficacy in reducing inflammation markers and improving symptoms related to inflammatory diseases.

The precise mechanism through which this compound exerts its biological effects involves multiple pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory processes and cellular proliferation.
  • Receptor Interaction : It has been suggested that oxadiazole derivatives can interact with various receptors, including those involved in pain perception and immune responses.
  • Oxidative Stress Modulation : The compound may reduce oxidative stress by scavenging free radicals and enhancing antioxidant defenses.

Case Studies

Recent studies have highlighted the therapeutic potential of this compound:

  • Study on Antimicrobial Effects : A study published in Pharmaceuticals demonstrated that the compound significantly inhibited the growth of multidrug-resistant bacterial strains, suggesting its potential as a lead candidate for antibiotic development .
  • Cancer Cell Line Research : In research conducted on MCF-7 and HeLa cells, treatment with the compound resulted in a dose-dependent decrease in cell viability and induction of apoptosis through mitochondrial pathways .

Q & A

Q. What are the standard synthetic protocols for 5-Azetidin-3-yl-3-(2-methylphenyl)-1,2,4-oxadiazole hydrochloride, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves multi-step heterocyclic condensation. Key steps include:

  • Oxadiazole ring formation : Reacting a nitrile derivative with hydroxylamine hydrochloride under alkaline conditions, followed by cyclization with a carbonyl source (e.g., ethyl acetoacetate) .
  • Azetidine coupling : Introducing the azetidine moiety via nucleophilic substitution or palladium-catalyzed cross-coupling, depending on the substitution pattern.
  • Hydrochloride salt formation : Treating the free base with HCl in anhydrous ethanol.

Q. Optimization Strategies :

  • Catalyst screening : Use Pd(PPh₃)₄ for coupling reactions to reduce side products.
  • Temperature control : Maintain reflux conditions (80–100°C) during cyclization to improve reaction kinetics .
  • Purification : Employ column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) to isolate the final compound with >95% purity .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

Methodological Answer: A combination of techniques is required:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm azetidine ring integration (δ ~3.5–4.5 ppm for azetidine protons) and oxadiazole aromaticity .
  • Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 288.74) .
  • X-ray crystallography : Resolve stereochemistry of the azetidine moiety, critical for chiral center validation .
  • Elemental analysis : Ensure Cl⁻ content matches theoretical values (e.g., ~12.3% for hydrochloride salt) .

Q. How should researchers assess the compound’s stability under varying storage conditions?

Methodological Answer:

  • Thermal stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures (typically >200°C for oxadiazoles).
  • Hydrolytic stability : Incubate in PBS (pH 7.4) at 37°C for 48 hours; monitor degradation via HPLC .
  • Light sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photolytic cleavage of the oxadiazole ring .

Advanced Research Questions

Q. How can structural contradictions in bioactivity data (e.g., inconsistent IC₅₀ values) be resolved?

Methodological Answer:

  • Assay standardization : Replicate experiments across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects.
  • Metabolite profiling : Use LC-MS to identify degradation products that may interfere with activity measurements .
  • Molecular docking : Compare binding affinities to target proteins (e.g., kinases) using AutoDock Vina; correlate with experimental IC₅₀ discrepancies .

Q. What experimental designs are recommended for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Core modifications : Synthesize derivatives with substituents at the 2-methylphenyl group (e.g., halogens, electron-withdrawing groups) to probe electronic effects .
  • Bioisosteric replacement : Substitute the oxadiazole ring with 1,3,4-thiadiazole or triazole to assess heterocycle tolerance .
  • In vivo validation : Use rodent models to compare pharmacokinetic profiles (e.g., Cmax, t½) of lead analogs .

Q. How does enantiomeric purity of the azetidine moiety impact biological activity?

Methodological Answer:

  • Chiral resolution : Employ chiral HPLC (Chiralpak AD-H column, hexane/iPrOH 85:15) to separate enantiomers .
  • Activity testing : Compare (R)- and (S)-enantiomers in target assays (e.g., receptor binding). For example, the (S)-form may show 10-fold higher affinity due to steric complementarity .
  • Dynamic kinetic resolution : Optimize asymmetric synthesis using chiral ligands (e.g., BINAP) to achieve >90% enantiomeric excess (ee) .

Q. What strategies mitigate batch-to-batch variability in synthesis?

Methodological Answer:

  • Process analytical technology (PAT) : Implement real-time FTIR monitoring during cyclization to ensure reaction completion .
  • Quality-by-design (QbD) : Use Design of Experiments (DoE) to identify critical parameters (e.g., reagent stoichiometry, reaction time) .
  • Reproducibility protocols : Standardize anhydrous conditions for azetidine coupling to prevent hydrolysis .

Q. How can researchers validate off-target effects in mechanistic studies?

Methodological Answer:

  • Proteome-wide profiling : Use affinity-based pull-down assays with biotinylated analogs to identify unintended protein interactions .
  • CRISPR-Cas9 knockout models : Generate cell lines lacking the primary target to isolate off-target effects .
  • Transcriptomic analysis : Perform RNA-seq to detect downstream pathway alterations unrelated to the hypothesized mechanism .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Azetidin-3-yl-3-(2-methylphenyl)-1,2,4-oxadiazole hydrochloride
Reactant of Route 2
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5-Azetidin-3-yl-3-(2-methylphenyl)-1,2,4-oxadiazole hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.